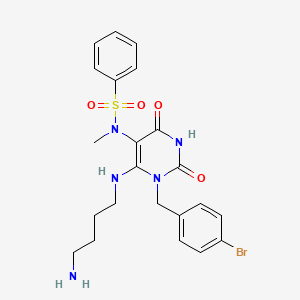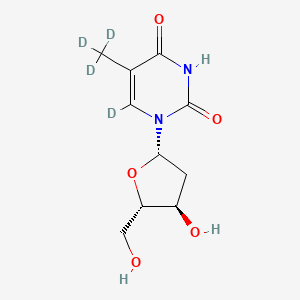
rac cis-3-Hydroxy apatinib-d4 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) is a deuterated derivative of apatinib, a small molecule tyrosine kinase inhibitor. This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) provides unique properties that make it valuable for various analytical and experimental applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) involves multiple steps, starting with the preparation of the deuterated precursor. The key steps include:
Deuterium Exchange: Introduction of deuterium atoms into the precursor molecule through deuterium exchange reactions.
Cyclization: Formation of the cyclopentyl ring structure through cyclization reactions.
Hydroxylation: Introduction of the hydroxyl group at the desired position using specific hydroxylation reagents.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt form to enhance solubility and stability.
Industrial Production Methods
Industrial production of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl group back to the hydroxyl group using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) with modified functional groups, which can be used for further research and development.
Wissenschaftliche Forschungsanwendungen
(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in biological assays to investigate cellular processes and signaling pathways.
Medicine: Utilized in preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of apatinib and its derivatives.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of (Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) involves inhibition of tyrosine kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation, angiogenesis, and survival, making it a potential therapeutic agent for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Apatinib: The non-deuterated form of the compound with similar tyrosine kinase inhibitory activity.
Lenvatinib: Another tyrosine kinase inhibitor with a different molecular structure but similar therapeutic applications.
Sorafenib: A multi-kinase inhibitor used in cancer treatment with a broader spectrum of activity.
Uniqueness
(Rac)-cis-3-Hydroxy apatinib-d4 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C24H24ClN5O2 |
|---|---|
Molekulargewicht |
454.0 g/mol |
IUPAC-Name |
N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-[[dideuterio-(2,6-dideuteriopyridin-4-yl)methyl]amino]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24+;/m1./s1/i12D,13D,15D2; |
InChI-Schlüssel |
MKYYCCAFGYUXJH-GSMPKNCXSA-N |
Isomerische SMILES |
[2H]C1=CC(=CC(=N1)[2H])C([2H])([2H])NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[C@]4(CC[C@H](C4)O)C#N.Cl |
Kanonische SMILES |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


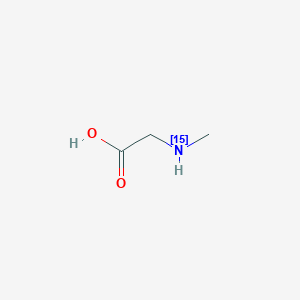
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
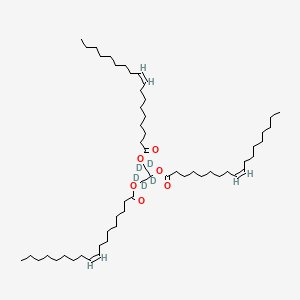


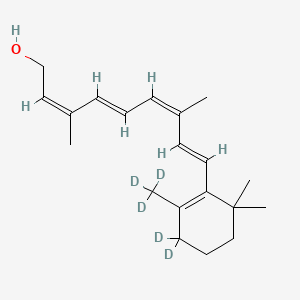
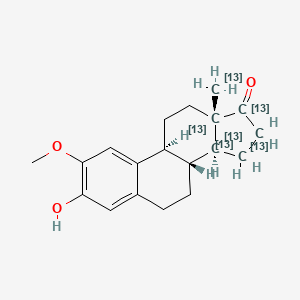

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)

